molecular formula C8H21NO2Si B1590392 3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine CAS No. 67353-42-8

3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine

Cat. No.: B1590392
CAS No.: 67353-42-8
M. Wt: 191.34 g/mol
InChI Key: JXNGSNLOFNAVJI-UHFFFAOYSA-N
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Description

3-[Dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine is a chemical compound with the molecular formula C6H17NO2Si. It is a silane derivative with an amine functional group, making it useful in various chemical and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Hydrolysis of Dimethoxydimethylsilane: The compound can be synthesized by reacting dimethoxydimethylsilane with an appropriate amine under controlled conditions.

  • Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable silane derivative.

Industrial Production Methods:

  • Batch Production: The compound is typically produced in batch reactors where the reactants are mixed and reacted under controlled temperature and pressure.

  • Continuous Flow Production: For large-scale production, continuous flow reactors can be used to ensure consistent quality and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are common, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride can be used.

  • Substitution: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Alcohols, aldehydes, and carboxylic acids.

  • Reduction Products: Amines and amides.

  • Substitution Products: Various silane derivatives and amine derivatives.

Scientific Research Applications

3-[Dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine is used in various scientific research applications, including:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: In the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: In the production of silicon-based materials and as a coupling agent in composite materials.

Comparison with Similar Compounds

  • 3-Aminopropyltriethoxysilane (APTES): Similar in structure but with ethoxy groups instead of methoxy groups.

  • 3-Aminopropylmethyldiethoxysilane: Another silane derivative with a similar amine group but different alkoxy groups.

Uniqueness: 3-[Dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which allows for versatile applications in both organic synthesis and material science.

Properties

IUPAC Name

3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NO2Si/c1-9(2)7-6-8-12(5,10-3)11-4/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNGSNLOFNAVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500381
Record name 3-[Dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67353-42-8
Record name 3-[Dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-N,N-Dimethylaminopropyl)methyldimethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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